molecular formula C27H32FN3O3S B285929 3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B285929
M. Wt: 497.6 g/mol
InChI Key: NJWXSPXSMVKFSL-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FPHB-TZD and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations in lab experiments. In

Mechanism of Action

FPHB-TZD acts as an agonist of PPARγ, which is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ by FPHB-TZD leads to increased insulin sensitivity, decreased plasma glucose levels, and improved lipid metabolism. Additionally, FPHB-TZD has been shown to induce apoptosis in cancer cells by activating the PPARγ pathway.
Biochemical and Physiological Effects:
FPHB-TZD has been shown to have a range of biochemical and physiological effects. In preclinical studies, FPHB-TZD has been shown to improve glucose and lipid metabolism, reduce inflammation, and induce apoptosis in cancer cells. Additionally, FPHB-TZD has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

FPHB-TZD has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized mechanism of action. However, FPHB-TZD also has some limitations, including its relatively high cost and potential toxicity at high doses.

Future Directions

There are several future directions for research on FPHB-TZD. One area of research is the investigation of its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to better understand the anticancer properties of FPHB-TZD and its potential use in cancer therapy. Finally, there is a need for further research on the neuroprotective effects of FPHB-TZD and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of FPHB-TZD involves the reaction of 4-(4-fluorophenyl)piperazine with 4-(hexyloxy)benzaldehyde, followed by the addition of thiosemicarbazide and subsequent cyclization to form the desired product. The synthesis of FPHB-TZD has been optimized to provide high yields and purity, making it a valuable compound for research purposes.

Scientific Research Applications

FPHB-TZD has been extensively studied for its potential applications in scientific research. One of the primary research areas is the investigation of its mechanism of action. FPHB-TZD has been shown to act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Additionally, FPHB-TZD has been studied for its potential anticancer properties, with promising results in preclinical studies.

properties

Molecular Formula

C27H32FN3O3S

Molecular Weight

497.6 g/mol

IUPAC Name

(5E)-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-hexoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C27H32FN3O3S/c1-2-3-4-5-18-34-24-12-6-21(7-13-24)19-25-26(32)31(27(33)35-25)20-29-14-16-30(17-15-29)23-10-8-22(28)9-11-23/h6-13,19H,2-5,14-18,20H2,1H3/b25-19+

InChI Key

NJWXSPXSMVKFSL-NCELDCMTSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=C(C=C4)F

SMILES

CCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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